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Compound of Interest

Compound Name: 2-(Pyridin-2-yl)propan-2-ol

Cat. No.: B184015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the organic

compound 2-(Pyridin-2-yl)propan-2-ol. The document delves into the interpretation of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to

the limited availability of experimentally derived spectra for 2-(Pyridin-2-yl)propan-2-ol, this

guide incorporates data from its isomer, 2-(Pyridin-3-yl)propan-2-ol, for comparative analysis,

alongside predicted spectral data for the target molecule. This guide also includes detailed

experimental protocols for each spectroscopic technique, offering a foundational understanding

for researchers in the fields of analytical chemistry, organic synthesis, and drug development.

Structural Overview
2-(Pyridin-2-yl)propan-2-ol is a tertiary alcohol containing a pyridine ring. Its chemical

structure consists of a propan-2-ol moiety attached to the second position of a pyridine ring.

The molecular formula is C₈H₁₁NO, and its molecular weight is 137.18 g/mol . The presence of

the aromatic pyridine ring and the hydroxyl group are key features that are readily identifiable

through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.
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¹H NMR Spectral Data
The proton NMR (¹H NMR) spectrum provides information on the different types of protons and

their neighboring environments. For 2-(Pyridin-2-yl)propan-2-ol, the expected signals are

from the methyl protons, the hydroxyl proton, and the protons on the pyridine ring.

As direct experimental data for 2-(Pyridin-2-yl)propan-2-ol is not readily available, the ¹H-

NMR data for its isomer, 2-(Pyridin-3-yl)propan-2-ol, is presented below for comparative

purposes. The data was obtained in CDCl₃.[1]

Chemical Shift (δ)
ppm

Multiplicity Number of Protons
Assignment (for 2-
(Pyridin-3-
yl)propan-2-ol)

8.65 m 1H Pyridine H-2

8.32 m 1H Pyridine H-6

7.85 m 1H Pyridine H-4

7.22 m 1H Pyridine H-5

1.58 s 6H 2 x CH₃

Interpretation:

The aromatic region (7.22-8.65 ppm) shows four distinct signals corresponding to the four

protons on the pyridine ring. The differing chemical shifts are due to their different electronic

environments.

The singlet at 1.58 ppm integrates to six protons, which is characteristic of the two equivalent

methyl groups of the propan-2-ol moiety.

The hydroxyl proton signal is often broad and may not be distinctly observed or could be

exchanged with residual water in the solvent.

¹³C NMR Spectral Data
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The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon

environments in the molecule.

Predicted Chemical Shift (δ) ppm
Carbon Assignment (for 2-(Pyridin-2-
yl)propan-2-ol)

163.5 Pyridine C-2

147.5 Pyridine C-6

136.8 Pyridine C-4

121.9 Pyridine C-5

120.1 Pyridine C-3

70.5 C-OH

29.8 2 x CH₃

Interpretation:

The pyridine carbons are expected to appear in the downfield region (120-165 ppm) due to

their aromatic nature.

The carbon bearing the hydroxyl group (C-OH) is expected around 70.5 ppm.

The two equivalent methyl carbons will give a single signal in the upfield region, predicted to

be around 29.8 ppm.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

3000-2850 Medium C-H stretch (aliphatic)

1600-1450 Medium-Strong
C=C and C=N stretch (pyridine

ring)

1250-1000 Strong C-O stretch (tertiary alcohol)

Interpretation:

A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a characteristic

signature of the O-H stretching vibration of an alcohol, with the broadening due to hydrogen

bonding.

Absorptions in the 3100-3000 cm⁻¹ region are indicative of C-H stretching vibrations of the

aromatic pyridine ring.

C-H stretching vibrations of the methyl groups are expected in the 3000-2850 cm⁻¹ range.

The characteristic C=C and C=N stretching vibrations of the pyridine ring typically appear in

the 1600-1450 cm⁻¹ region.

A strong band in the 1250-1000 cm⁻¹ range corresponds to the C-O stretching vibration of

the tertiary alcohol.

Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule.

For the isomer 2-(Pyridin-3-yl)propan-2-ol, the mass spectrum shows a molecular ion peak

(M⁺) at an m/z of 137, which corresponds to the molecular weight of the compound.[1]
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m/z Possible Fragment

137 [C₈H₁₁NO]⁺ (Molecular Ion)

122 [M - CH₃]⁺

120 [M - OH]⁺

94 [Pyridine-C(CH₃)₂]⁺

78 [Pyridine]⁺

Interpretation:

The molecular ion peak at m/z 137 confirms the molecular weight of the compound.

The fragmentation pattern can provide clues about the structure. Common fragmentation

pathways for tertiary alcohols include the loss of a methyl group (resulting in a peak at m/z

122) and the loss of a hydroxyl group (resulting in a peak at m/z 120).

The presence of a peak at m/z 78 would indicate the pyridine ring as a stable fragment.

Experimental Protocols
NMR Spectroscopy
A general protocol for obtaining NMR spectra of an organic compound is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane

(TMS), which is set to 0.00 ppm.

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR

spectra. Typical parameters include a sufficient number of scans to obtain a good signal-to-

noise ratio.

Data Processing: Process the acquired data using appropriate software to obtain the final

spectrum, including Fourier transformation, phase correction, and baseline correction.
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Infrared (IR) Spectroscopy
For a solid sample like 2-(Pyridin-2-yl)propan-2-ol, the KBr pellet method is commonly used:

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with about 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin,

transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

record the spectrum. A background spectrum of a blank KBr pellet is typically recorded first

and subtracted from the sample spectrum.

Mass Spectrometry
A general procedure for obtaining a mass spectrum using a technique like Gas

Chromatography-Mass Spectrometry (GC-MS) is:

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., dichloromethane, methanol).

Injection: Inject a small volume of the solution into the GC-MS instrument.

Separation and Ionization: The compound is vaporized and separated from any impurities on

the GC column. As the compound elutes from the column, it enters the mass spectrometer

where it is ionized, typically by electron impact (EI).

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-

charge ratio (m/z) by a mass analyzer and detected.

Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z.

Logical Relationships in Spectral Analysis
The following diagram illustrates the workflow and logical connections between the different

spectroscopic techniques and the structural information they provide for the analysis of 2-
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(Pyridin-2-yl)propan-2-ol.
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Caption: Workflow of Spectral Data Analysis for Structural Elucidation.

This guide provides a foundational understanding of the spectral characteristics of 2-(Pyridin-
2-yl)propan-2-ol. For definitive structural confirmation, it is recommended to obtain and

analyze the experimental spectra of a purified sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b184015#2-pyridin-2-yl-propan-2-ol-spectral-data-
analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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